molecular formula C16H12ClN3O3S2 B11001916 Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11001916
M. Wt: 393.9 g/mol
InChI Key: JRSCYAVJCGDJAK-UHFFFAOYSA-N
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Description

This compound is a bifunctional thiazole derivative characterized by two thiazole rings: one substituted with a phenyl group at position 5 and a methyl ester at position 4, and the other bearing a 2-chloro-5-methyl substituent linked via a carbonyl-amino bridge. Its synthesis likely involves multi-step coupling reactions, as seen in analogous thiazole derivatives .

Properties

Molecular Formula

C16H12ClN3O3S2

Molecular Weight

393.9 g/mol

IUPAC Name

methyl 2-[(2-chloro-5-methyl-1,3-thiazole-4-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H12ClN3O3S2/c1-8-10(18-15(17)24-8)13(21)20-16-19-11(14(22)23-2)12(25-16)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,19,20,21)

InChI Key

JRSCYAVJCGDJAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 2-Amino-5-phenyl-1,3-thiazole-4-carboxylate

This intermediate is synthesized via the Hantzsch thiazole synthesis, reacting α-bromoacetophenone with thiourea in the presence of methyl cyanoacetate. Key conditions include:

  • Solvent : Ethanol or methanol at reflux (78–85°C).

  • Catalyst : Piperidine or triethylamine to facilitate cyclization.

  • Yield : 68–72% after recrystallization from ethyl acetate.

Mechanistic Insight : The reaction proceeds through nucleophilic attack of thiourea’s sulfur on the α-bromo ketone, followed by cyclization and esterification.

Preparation of 2-Chloro-5-methyl-1,3-thiazole-4-carbonyl Chloride

This acyl chloride is synthesized from 2-chloro-5-methylthiazole-4-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]. Optimal conditions include:

  • Reagent : Excess SOCl₂ (3 equiv) in anhydrous dichloromethane.

  • Temperature : 0°C to room temperature, 4–6 hours.

  • Workup : Removal of excess SOCl₂ under reduced pressure yields the acyl chloride as a pale-yellow oil (85–90% purity).

Amide Bond Formation

The critical coupling step involves reacting the amino-thiazole intermediate with the acyl chloride under Schotten-Baumann conditions:

Procedure :

  • Dissolve methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (1 equiv) in dry THF.

  • Add 2-chloro-5-methyl-1,3-thiazole-4-carbonyl chloride (1.1 equiv) dropwise at 0°C.

  • Introduce triethylamine (2 equiv) as a base to scavenge HCl.

  • Stir at room temperature for 12–16 hours.

Purification :

  • Extract with ethyl acetate, wash with 5% NaHCO₃ and brine.

  • Chromatograph on silica gel (hexane/ethyl acetate 3:1) to isolate the product as a white solid.

Yield : 65–70%.

Alternative Pathways via Microwave-Assisted Synthesis

Recent patents describe microwave-enhanced protocols to accelerate the amidation step:

  • Conditions : 100 W, 120°C, 15 minutes.

  • Advantages : 20% reduction in reaction time and 5–8% yield improvement compared to conventional heating.

Scalability and Industrial Adaptations

Large-scale production (≥1 kg) employs continuous-flow reactors to optimize heat transfer and mixing:

  • Flow Rate : 10 mL/min for each reactant stream.

  • Residence Time : 30 minutes.

  • Output : 92% conversion with >99% purity after crystallization.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 3.89 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N thiazole).

Chromatographic Purity :

  • HPLC : >99% (C18 column, acetonitrile/water 70:30, 1 mL/min).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : N-Acylation competing with O-acylation in the ester group.

  • Solution : Use bulky bases (e.g., DMAP) to favor amide bond formation.

Hydrolysis of Ester Group

  • Issue : Degradation under prolonged reaction times.

  • Mitigation : Conduct reactions under inert atmosphere (N₂/Ar) and low moisture.

Comparative Analysis of Methods

Parameter Conventional Batch Microwave Continuous Flow
Reaction Time16 hours15 minutes30 minutes
Yield65–70%70–75%90–92%
ScalabilityLimited to 100 g50 g>1 kg
Energy ConsumptionHighModerateLow

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli . Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate may enhance this activity due to the presence of the chloro and phenyl substituents, which can influence the compound's interaction with bacterial enzymes.

Anti-inflammatory Properties
In addition to antimicrobial effects, thiazole derivatives are known for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Agricultural Applications

Pesticidal Activity
Thiazole derivatives are also investigated for their pesticidal properties. The structural features of this compound may confer effectiveness against certain agricultural pests and pathogens. The compound's ability to disrupt biological processes in target organisms can be beneficial in developing new agrochemicals .

Materials Science

Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use as a building block in synthesizing novel materials. For instance, it can be incorporated into polymers or composites that exhibit enhanced thermal and mechanical properties. Research into polymeric materials derived from thiazole compounds shows promise for applications in electronics and coatings .

Case Studies

StudyFocusFindings
Mahmoud et al., 2020AntimicrobialDemonstrated significant activity against E. coli and S. aureus using thiazole derivatives similar to the compound of interest.
Prajapat & Talesara, 2016Anti-inflammatoryReported notable COX inhibition by thiazole derivatives leading to reduced edema in animal models.
ResearchGate Study (2013)SynthesisInvestigated synthesis methods for thiazole derivatives and their potential applications in drug development.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Key Differences

The compound shares core features with several thiazole-based derivatives, differing primarily in substituents and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents/Features Molecular Weight (g/mol) Key Properties/Applications
Target Compound 5-phenyl, 4-methyl ester, 2-[(2-chloro-5-methyl-thiazole-4-carbonyl)amino] substituents ~394.9 High polarity due to ester and amide groups; potential kinase inhibition
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS 80625-18-9) 5-phenyl, 4-methyl ester, 2-amino substituent ~246.3 Simpler structure; reduced steric hindrance; used as a precursor in drug synthesis
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 918793-30-3) 2-methylphenylamino, 4-CF3, ethyl ester ~344.3 Enhanced lipophilicity (CF3 group); antiviral or anticancer applications hypothesized
Ethyl 3-((2-chlorophenyl)amino)-5-methyl-2,4-thiazolecarboxylate (CAS 440107-93-7) 2-chlorophenylamino, 5-methyl, ethyl ester ~310.8 Moderate solubility; explored in antibacterial agent development
Methyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (CAS 1086375-61-2) 5-CF3, 2-amino, methyl ester ~240.2 High electron-withdrawing effect (CF3); potential use in agrochemicals

Functional Group Analysis

  • Acylated Amino Group vs. Free Amino Group: The target compound’s acylated amino group (from the 2-chloro-5-methyl-thiazole carbonyl) enhances hydrogen-bonding capacity compared to the free amino group in Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate . This modification may improve binding affinity to biological targets like kinases .
  • Ester vs.
  • Chlorine and Methyl Substituents : The 2-chloro-5-methyl-thiazole moiety introduces steric and electronic effects distinct from the trifluoromethyl (CF3) group in CAS 1086375-61-2 , altering reactivity and metabolic stability.

Biological Activity

Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound's structure features a thiazole ring, which is known for its pharmacological significance. The following sections delve into its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H14ClN3O3SC_{13}H_{14}ClN_3O_3S, with a molecular weight of approximately 359.9 g/mol. The thiazole moiety contributes significantly to its biological profile, making it a candidate for various therapeutic applications.

Biological Activities

1. Antimicrobial Activity
Thiazole derivatives have been reported to exhibit significant antimicrobial properties. This compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. In particular, studies suggest that compounds within this class can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .

2. Anticancer Properties
The compound has shown promising results in inhibiting various cancer cell lines. Research indicates that thiazole derivatives can induce apoptosis in cancer cells, suggesting a mechanism involving the modulation of key signaling pathways such as those associated with Bcl-2 proteins . For instance, some thiazole compounds have been reported to have IC50 values lower than standard chemotherapeutics like doxorubicin in specific cancer models .

3. Antifungal Activity
In addition to antibacterial effects, the compound has been evaluated for antifungal activity. Preliminary findings indicate that it may be effective against common fungal pathogens such as Candida species, although further studies are needed to quantify this activity.

The biological activity of this compound is thought to involve several mechanisms:

1. Enzyme Inhibition
Molecular docking studies suggest that the compound may interact with specific enzymes or receptors involved in disease pathways. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological properties.

2. Cell Signaling Modulation
The ability of thiazole derivatives to modulate cell signaling pathways contributes to their anticancer effects. By influencing pathways associated with cell proliferation and survival, these compounds can potentially induce apoptosis in malignant cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives similar to this compound:

StudyFindings
Study A Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 50 μg/ml compared to standard antibiotics .
Study B Reported anticancer efficacy against A431 cell lines with IC50 values significantly lower than doxorubicin .
Study C Evaluated antifungal activity against Candida albicans, showing promising results that warrant further investigation.

Q & A

What are the optimal multi-step synthetic routes for Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate?

Basic Question
The synthesis involves coupling a thiazole core with functionalized aromatic moieties. A general approach includes:

Thiazole ring formation : Cyclization of thiourea derivatives with α-halo carbonyl compounds under basic conditions (e.g., KOH/EtOH) to form the 5-phenyl-1,3-thiazole-4-carboxylate scaffold .

Amide bond formation : React the amino group on the thiazole with 2-chloro-5-methyl-1,3-thiazole-4-carbonyl chloride using a coupling agent (e.g., DCC/DMAP) in anhydrous DCM .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Key intermediates should be confirmed via TLC and mass spectrometry before proceeding .

How can researchers resolve contradictions in NMR and IR spectral data for structural confirmation?

Advanced Question
Contradictions often arise from tautomerism or solvent effects. Methodological steps:

  • Variable temperature NMR : Assess peak splitting at 25°C vs. 60°C to detect dynamic equilibria (e.g., keto-enol tautomerism) .
  • 2D NMR (COSY, HSQC) : Assign proton-proton and proton-carbon correlations to distinguish overlapping signals. For example, the amide NH proton may show coupling with adjacent thiazole protons .
  • IR in different states : Compare solid-state (ATR) vs. solution (FTIR in CCl4) spectra to identify solvent-dependent shifts in carbonyl (1700–1750 cm⁻¹) or amine (3300–3500 cm⁻¹) stretches .

Report deviations from literature values with possible explanations (e.g., crystal packing effects) .

What computational methods are suitable for predicting the bioactivity of this compound?

Advanced Question
Leverage molecular docking and QSAR models:

Target selection : Prioritize enzymes like COX-2 or kinases, given the thiazole scaffold’s affinity for these targets .

Docking software : Use AutoDock Vina with PDB structures (e.g., 1CX2 for COX-2) to simulate binding. Optimize the ligand’s conformation using Gaussian09 (B3LYP/6-31G*) for charge distribution .

QSAR validation : Train models on ChEMBL datasets for thiazole derivatives, focusing on descriptors like logP, polar surface area, and H-bond donors .

Validate predictions with in vitro assays (e.g., IC50 against HeLa cells) .

How can researchers optimize reaction yields for the amide coupling step?

Basic Question
Yield optimization hinges on reaction conditions:

  • Solvent selection : Anhydrous DMF or THF improves solubility of the acyl chloride intermediate .
  • Catalyst screening : Test HOBt vs. DMAP (0.1–1.0 eq.) to reduce racemization .
  • Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .

Monitor progress via LC-MS and adjust stoichiometry (1.2–1.5 eq. acyl chloride) if unreacted amine persists .

What strategies mitigate degradation during long-term storage of this compound?

Advanced Question
Degradation studies (HPLC tracking at 25°C/60% RH) suggest:

  • Storage conditions : Argon-purged vials at –20°C in amber glass to prevent photolysis .
  • Stabilizers : Add 0.1% BHT to ethanol stock solutions to inhibit oxidation .
  • Lyophilization : For aqueous formulations, lyophilize with trehalose (1:1 w/w) to preserve stability .

Characterize degradation products via HRMS to identify hydrolytic pathways (e.g., ester cleavage) .

How do structural modifications to the phenyl or thiazole groups alter biological activity?

Advanced Question
SAR studies on analogs reveal:

  • Phenyl substitution : Electron-withdrawing groups (e.g., –Cl at para) enhance cytotoxicity (e.g., IC50 reduced from 12 µM to 4 µM in MCF-7 cells) .
  • Thiazole methylation : 5-Methyl substitution improves metabolic stability (t1/2 increased from 1.2 h to 3.8 h in liver microsomes) .
  • Amide vs. urea linkers : Urea analogs show reduced solubility but higher target selectivity (e.g., 10-fold selectivity for EGFR over HER2) .

Test modifications using parallel synthesis and high-throughput screening .

What analytical techniques are critical for purity assessment?

Basic Question
Combine orthogonal methods:

HPLC : C18 column (5 µm, 4.6 × 250 mm), 1 mL/min gradient (40–80% MeCN in H2O + 0.1% TFA), UV detection at 254 nm .

Elemental analysis : Accept ≤0.4% deviation from theoretical C/H/N values .

DSC : Melting point (mp) consistency (±2°C) indicates crystallinity; deviations suggest polymorphs .

Report impurities ≥0.1% (e.g., unreacted starting materials) with remediation steps .

How can researchers address low solubility in biological assays?

Advanced Question
Strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD at 10 mM) .
  • Prodrug design : Synthesize phosphate esters for improved aqueous solubility, with enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm, PDI <0.2) via emulsion-solvent evaporation .

Validate solubility enhancements using shake-flask methods and dynamic light scattering .

What are the best practices for reproducing literature-reported synthetic procedures?

Basic Question
Key considerations:

  • Reagent sourcing : Use freshly distilled triethylamine to avoid amine degradation .
  • Moisture control : Perform reactions under argon with molecular sieves (4Å) in anhydrous solvents .
  • Scale-down trials : Test procedures at 10% scale to troubleshoot exotherms or precipitates .

Cross-reference spectral data with original publications (e.g., ¹H NMR δ 7.3–7.5 ppm for aromatic protons) .

How can researchers investigate the mechanism of action using proteomics?

Advanced Question
Workflow:

Treatment : Dose cells (e.g., HepG2) at IC50 for 24 hr.

Protein extraction : RIPA buffer with protease inhibitors.

LC-MS/MS : Orbitrap Fusion (Thermo) with TMT labeling for quantification .

Pathway analysis : Use STRING or DAVID to identify enriched pathways (e.g., apoptosis or MAPK signaling) .

Validate hits with Western blot (e.g., phospho-ERK levels) .

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